Lipophilicity: Increased LogP Compared to Non-Chlorinated Analog
The chloro-substituted target compound exhibits significantly higher lipophilicity than its non-chlorinated analog, 2-hydroxy-5-(trifluoromethyl)pyridine. This difference is a primary driver for its selection in medicinal chemistry to enhance membrane permeability and metabolic stability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.10 |
| Comparator Or Baseline | 2-hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0); LogP = 1.10 |
| Quantified Difference | Δ LogP = +1.0 |
| Conditions | Calculated partition coefficient (ALogP/ClogP) data from authoritative chemical databases. |
Why This Matters
An increase in LogP of 1.0 unit translates to a roughly 10-fold increase in partition coefficient, which can substantially improve cell membrane penetration for intracellular targets.
